Cucurbitacin I Exhibits Dual JAK2 and STAT3 Inhibition, Contrasting with Selective Analogs
In a structure-activity relationship (SAR) study of five cucurbitacin analogs (A, B, E, I, Q), Cucurbitacin I was found to inhibit the activation of both JAK2 and STAT3, whereas Cucurbitacin A inhibits only JAK2 and Cucurbitacin Q inhibits only STAT3 activation [1]. This dual inhibitory profile positions Cucurbitacin I as a functionally distinct entity within the cucurbitacin family.
| Evidence Dimension | Target inhibition profile |
|---|---|
| Target Compound Data | Inhibits both JAK2 and STAT3 activation |
| Comparator Or Baseline | Cucurbitacin A: inhibits JAK2 only; Cucurbitacin Q: inhibits STAT3 only; Cucurbitacin B and E: inhibit both |
| Quantified Difference | Dual inhibition vs. single-target selectivity |
| Conditions | Structure-activity relationship (SAR) study; cell-free and cell-based assays |
Why This Matters
This distinction is critical for experiments requiring simultaneous blockade of both JAK2 and STAT3, as substitution with Cucurbitacin A or Q would yield incomplete pathway inhibition and confound results.
- [1] Sun J, Blaskovich MA, Jove R, Livingston SK, Coppola D, Sebti SM. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity. Oncogene. 2005;24(20):3236-3245. View Source
